(4R,5R,6R,7S,8R)-4,6,7,8,9-pentahydroxy-2-oxo-5-[(2,2,2-trideuterioacetyl)amino]nonanoic acid
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Overview
Description
(4R,5R,6R,7S,8R)-4,6,7,8,9-pentahydroxy-2-oxo-5-[(2,2,2-trideuterioacetyl)amino]nonanoic acid is a complex organic compound characterized by its multiple hydroxyl groups and a trideuterioacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R,6R,7S,8R)-4,6,7,8,9-pentahydroxy-2-oxo-5-[(2,2,2-trideuterioacetyl)amino]nonanoic acid typically involves multiple steps, including the protection of hydroxyl groups, introduction of the trideuterioacetyl group, and subsequent deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process would likely include the use of high-purity reagents and solvents, as well as rigorous quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4R,5R,6R,7S,8R)-4,6,7,8,9-pentahydroxy-2-oxo-5-[(2,2,2-trideuterioacetyl)amino]nonanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
(4R,5R,6R,7S,8R)-4,6,7,8,9-pentahydroxy-2-oxo-5-[(2,2,2-trideuterioacetyl)amino]nonanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4R,5R,6R,7S,8R)-4,6,7,8,9-pentahydroxy-2-oxo-5-[(2,2,2-trideuterioacetyl)amino]nonanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with these targets, potentially altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4R,5R,6R,7S,8R)-4,6,7,8,9-pentahydroxy-2-oxo-5-amino-nonanoic acid: Lacks the trideuterioacetyl group, which may affect its reactivity and biological activity.
(4R,5R,6R,7S,8R)-4,6,7,8,9-pentahydroxy-2-oxo-5-[(2,2,2-trifluoroacetyl)amino]nonanoic acid: Contains a trifluoroacetyl group instead of a trideuterioacetyl group, which can influence its chemical properties and interactions.
Uniqueness
The presence of the trideuterioacetyl group in (4R,5R,6R,7S,8R)-4,6,7,8,9-pentahydroxy-2-oxo-5-[(2,2,2-trideuterioacetyl)amino]nonanoic acid makes it unique compared to similar compounds. This group can affect the compound’s stability, reactivity, and interactions with biological targets, potentially leading to distinct applications and effects.
Properties
Molecular Formula |
C11H19NO9 |
---|---|
Molecular Weight |
312.29 g/mol |
IUPAC Name |
(4R,5R,6R,7S,8R)-4,6,7,8,9-pentahydroxy-2-oxo-5-[(2,2,2-trideuterioacetyl)amino]nonanoic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7-,8-,9-,10-/m1/s1/i1D3 |
InChI Key |
KBGAYAKRZNYFFG-NLWGZWIYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]([C@@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
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